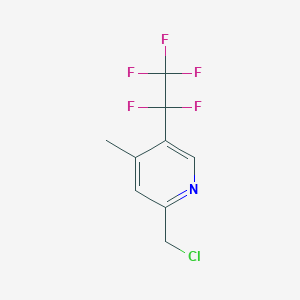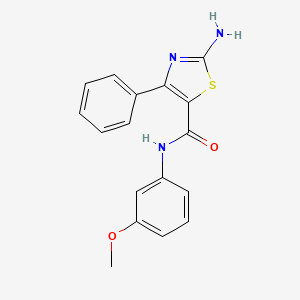
(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-phenylamino group: This step involves the nucleophilic substitution reaction where a chloro-phenylamine is introduced to the thiophene ring.
Oxidation: The final step involves the oxidation of the thiophene ring to introduce the dioxo groups, which can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chloro-phenylamino group can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroxylated thiophenes, and various substituted thiophenes depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of thiophene derivatives on biological systems. It may serve as a model compound for investigating the interactions between thiophenes and biological molecules.
Medicine
In medicine, (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The chloro-phenylamino group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The dioxo-thiophene structure may also play a role in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
4-Chloroaniline: Contains a chloro-phenylamino group but lacks the thiophene structure.
Sulfone derivatives: Compounds with similar oxidation states but different core structures.
Uniqueness
(3S,4R)-4-(4-Chloro-phenylamino)-1,1-dioxo-tetrahydro-1lambda6-thiophen-3-ol is unique due to its combination of a chloro-phenylamino group and a dioxo-tetrahydro-thiophene structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
(3S,4R)-4-(4-chloroanilino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H12ClNO3S/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10+/m0/s1 |
InChI Key |
BGCCMXFVNQHEJF-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CS1(=O)=O)O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
![[3aS-(3a,4,5,6a)]-(9CI)-4-[[[(1,1-DiMethylethyl)diMethylsilyl]oxy]Methyl]hexahydro-5-hydroxy-2(1H)-pentalenone](/img/structure/B12112377.png)
![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)


![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)
